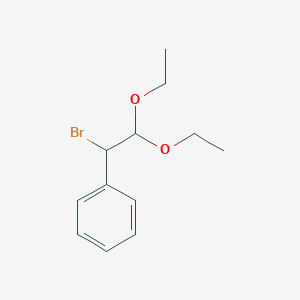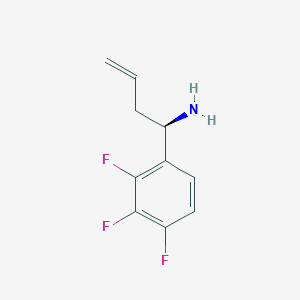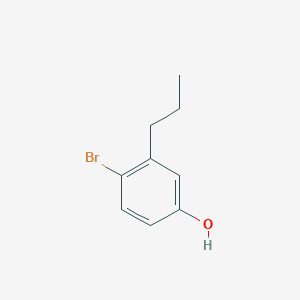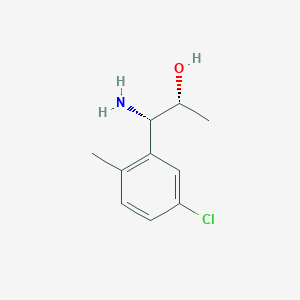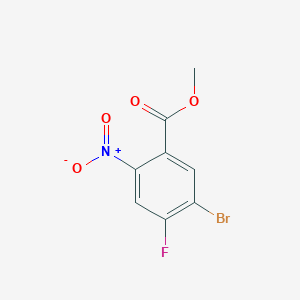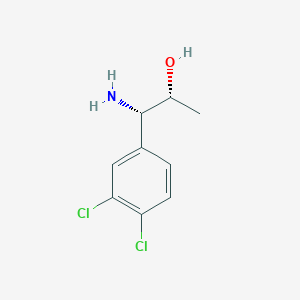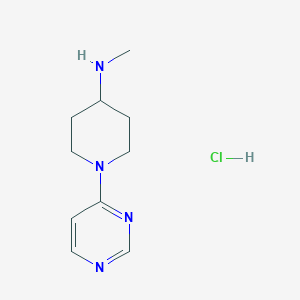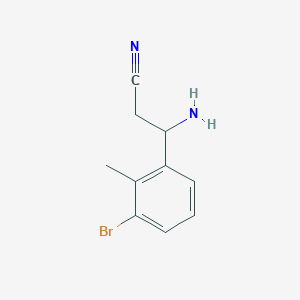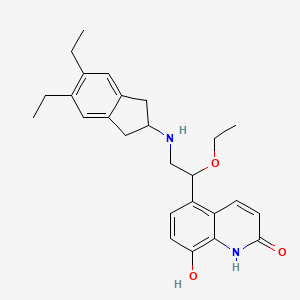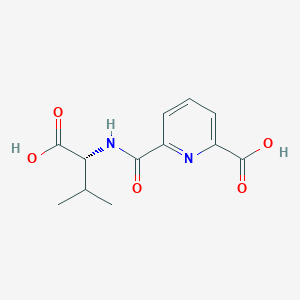
(R)-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a picolinic acid core substituted with a carbamoyl group and a carboxylic acid moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of picolinic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl intermediate. Subsequent hydrolysis and purification steps yield the desired product.
Industrial Production Methods
Industrial production of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the picolinic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: Shares the core structure but lacks the carbamoyl and carboxylic acid substituents.
Nicotinic acid: Similar in structure but with a different functional group arrangement.
Isonicotinic acid: Another structural isomer with distinct properties.
Uniqueness
®-6-((1-Carboxy-2-methylpropyl)carbamoyl)picolinic acid is unique due to its specific stereochemistry and functional group arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-[[(1R)-1-carboxy-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-6(2)9(12(18)19)14-10(15)7-4-3-5-8(13-7)11(16)17/h3-6,9H,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-/m1/s1 |
InChI Key |
NWPPGZLUXRQGHA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
